N-Trityl-D-homoserine lactone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(tritylamino)oxolan-2-one |
InChI |
InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2 |
InChI Key |
NONAPDJJAFAIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Trityl-D-homoserine lactone: A Key Intermediate in Quorum Sensing Research
Executive Summary: N-Trityl-D-homoserine lactone is a protected amino acid derivative that has become an indispensable tool in the fields of chemical biology and drug development. Its structure combines the core D-homoserine lactone (D-HSL) moiety with a bulky trityl protecting group on the amine. This strategic protection renders the molecule stable and makes it an ideal precursor for the synthesis of diverse molecular probes, particularly analogs of N-acyl homoserine lactones (AHLs). AHLs are the signaling molecules used by many Gram-negative bacteria in a population density-dependent communication system known as quorum sensing. By providing a stable and versatile starting point, this compound enables researchers to synthesize libraries of custom AHLs to study, inhibit, or manipulate bacterial communication, opening new avenues for antimicrobial strategies. This guide details its chemical properties, a robust synthesis protocol, and its critical applications for researchers in the life sciences.
Core Molecular Profile
This compound is characterized by a specific stereochemistry and the presence of the bulky trityl (triphenylmethyl) group. This group is fundamental to its utility, sterically hindering the amine to prevent its participation in unwanted side reactions during subsequent synthetic steps.[]
Chemical Structure Diagram
Caption: Chemical structure of (3R)-3-(tritylamino)oxolan-2-one.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | (3R)-3-(tritylamino)oxolan-2-one | [] |
| Synonyms | Trt-D-Hse-lactone, Trt-D-homoSer-lactone | [] |
| CAS Number | 299417-08-6 | [] |
| Molecular Formula | C₂₃H₂₁NO₂ | [] |
| Molecular Weight | 343.43 g/mol | [] |
| InChI Key | NONAPDJJAFAIKB-OAQYLSRUSA-N | [] |
| Canonical SMILES | C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | [] |
| Storage Temperature | 2-8 °C | [] |
Synthesis and Characterization
The synthesis of this compound is a standard protection reaction. The primary objective is to selectively introduce the trityl group onto the primary amine of the D-homoserine lactone core. The choice of starting material, base, and solvent is critical for achieving high yield and purity.
Synthesis Workflow
Caption: General workflow for the synthesis and validation of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the N-tritylation of D-Homoserine lactone hydrochloride. The causality for using a non-nucleophilic base like triethylamine (TEA) is to deprotonate the ammonium salt of the starting material, liberating the free amine for reaction with trityl chloride without competing in the reaction itself. Anhydrous conditions are essential as the trityl cation is sensitive to water, which can lead to the formation of triphenylmethanol as a byproduct.
Materials:
-
D-Homoserine Lactone hydrochloride (1.0 eq)[2]
-
Trityl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add D-Homoserine lactone hydrochloride.
-
Dissolution: Add anhydrous DCM and stir to suspend the solid.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine dropwise via syringe. Stir for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.
-
Tritylation: Add trityl chloride portion-wise to the stirring solution at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) to isolate the pure this compound.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the pure, white solid product at 2-8 °C.[]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a stable, protected building block.[] Its applications are centered on the synthesis of molecules that interact with biological systems, particularly those involved in bacterial communication.
Synthesis of N-Acyl Homoserine Lactone (AHL) Analogs for Quorum Sensing Research
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[3] Many Gram-negative bacteria use AHLs as signaling molecules.[4] The ability to synthesize a wide variety of AHLs is crucial for developing tools to study and disrupt this process, which is often linked to virulence and biofilm formation.[3]
This compound is the ideal precursor for this work. The trityl group can be cleanly removed under acidic conditions, which do not affect the lactone ring, to yield the free amine of D-homoserine lactone. This amine is then readily acylated with a variety of acyl chlorides or activated carboxylic acids to generate a library of AHL analogs with different side-chain lengths and modifications. These analogs can be used as agonists or antagonists to probe QS systems or as lead compounds for novel antibacterial agents that work by disrupting communication rather than killing the bacteria directly.[3][5]
Workflow for AHL Analog Synthesis
Caption: From protected precursor to biological discovery.
Other Key Applications
-
Peptide Synthesis: It serves as a protected building block for incorporating a D-homoserine lactone moiety into complex peptides, preventing unwanted reactions at the amine site during chain elongation.[]
-
Chemical Biology: The compound is used to create specialized enzyme substrates and probes to study enzymatic functions, advancing knowledge in molecular biology and drug discovery.[]
-
Analytical Chemistry: As a derivatizing agent, it can be used to improve the sensitivity of detection for amino acids in complex mixtures when analyzed by mass spectrometry or chromatography.[]
Conclusion
This compound is more than just a chemical reagent; it is a gateway to manipulating and understanding complex biological systems. Its robust chemical design, featuring a stable protecting group on a biologically relevant scaffold, provides researchers with a reliable and versatile platform for synthesis. Its primary application in the construction of N-acyl homoserine lactone libraries continues to fuel discoveries in the field of bacterial quorum sensing, paving the way for next-generation antimicrobial therapies that target communication rather than viability. As research into the microbiome and infectious diseases intensifies, the importance of foundational molecules like this compound will only continue to grow.
References
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Homoserine Lactone | C4H7NO2. PubChem, National Center for Biotechnology Information. [Link]
-
N-dodecanoyl-L-Homoserine lactone | C16H29NO3. PubChem, National Center for Biotechnology Information. [Link]
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]
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N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. PubMed, National Center for Biotechnology Information. [Link]
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Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI. [Link]
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Recent Developments in Lactone Monomers and Polymer Synthesis and Application. National Institutes of Health. [Link]
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A Technical Guide to the Strategic Application of N-Trityl-D-homoserine lactone in the Synthesis of Non-Natural Amino Acids
Executive Summary: The pursuit of novel therapeutics and advanced biomaterials is intrinsically linked to our ability to move beyond the canonical 20 amino acids. Non-natural amino acids (UAAs) offer a vastly expanded chemical space, enabling the design of peptidomimetics and proteins with enhanced stability, tailored functionality, and unique conformational properties.[1][2][3] However, the efficient and stereocontrolled synthesis of these complex molecules remains a significant challenge.[] This guide details the pivotal role of N-Trityl-D-homoserine lactone as a versatile, chiral building block for the asymmetric synthesis of a diverse range of non-natural γ-amino acids. We will explore its structural advantages, core synthetic transformations, and provide detailed, field-proven protocols for its application, offering researchers a practical framework for innovation in drug discovery and materials science.
The Imperative for Non-Natural Amino Acids in Modern Drug Discovery
The functional repertoire of native peptides and proteins, while vast, is constrained by the chemical properties of the 20 proteinogenic amino acids. The introduction of UAAs into peptide sequences or as standalone pharmacophores provides a powerful tool to overcome these limitations.[1][3] Incorporating UAAs can introduce beneficial characteristics such as:
-
Enhanced Proteolytic Stability: Modifying the peptide backbone or side chains can block recognition sites for proteases, increasing the in-vivo half-life of peptide-based drugs.[1]
-
Conformational Constraint: The synthesis of cyclic or rigid UAAs helps to lock a peptide into a specific, biologically active conformation, which can lead to improved receptor binding affinity and selectivity.[5][6]
-
Novel Functionality: UAAs can introduce unique chemical handles, such as fluorophores, cross-linkers, or bioorthogonal groups, for advanced applications in chemical biology and diagnostics.[2]
Despite these advantages, the synthesis of enantiomerically pure UAAs is often a complex, multi-step process that can be resource-intensive and yield-prohibitive.[] Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, offers a robust and efficient strategy to address this challenge.[7][8] this compound is a prime example of such a synthon, providing a reliable stereocenter from which a multitude of complex side chains can be constructed.
Profile of a Powerhouse Synthon: this compound
The efficacy of this compound stems from the distinct and complementary roles of its two key structural features: the bulky N-trityl protecting group and the reactive D-homoserine lactone core.
Structural Anatomy
This molecule is an ester derivative of the amino acid homoserine.[] Its structure consists of:
-
A γ-butyrolactone ring : This five-membered ring contains a stereocenter at the Cα position (the carbon attached to the nitrogen), which is fixed in the D-configuration.[10][11]
-
An N-trityl (triphenylmethyl) group : A large, sterically demanding group attached to the amine, which serves as a highly effective protecting group.[][12]
The Strategic Role of the N-Trityl Protecting Group
The choice of a protecting group is critical in multi-step synthesis. The trityl group is not merely a placeholder; its specific properties are integral to the synthetic strategy.
-
Steric Hindrance: The sheer bulk of the three phenyl rings effectively shields the nitrogen atom. This steric hindrance prevents unwanted side reactions, such as racemization at the Cα position during subsequent synthetic steps.[13] It also allows for selective reactions at other parts of the molecule.
-
Mild Acid Lability: The trityl group is highly sensitive to acid and can be removed under very mild conditions (e.g., dilute trifluoroacetic acid in dichloromethane) that leave many other protecting groups (such as Boc, Fmoc, and various esters) intact.[12][14] This orthogonality is paramount for the synthesis of complex molecules with multiple functional groups.
The Lactone: A Versatile Electrophilic Handle
The lactone moiety is a cyclic ester and the primary site of reactivity for chain extension.[15][16] Its utility lies in its susceptibility to nucleophilic attack. This ring-opening reaction is the cornerstone of the synthetic pathway, transforming the cyclic precursor into a linear γ-amino acid derivative with a newly installed functional group.[17] This transformation is typically high-yielding and maintains the stereochemical integrity of the Cα center.
The Core Synthetic Transformation: Nucleophilic Lactone Ring-Opening
The central strategy for generating diverse UAAs from this compound is the regioselective ring-opening of the lactone with a chosen nucleophile. This single, powerful reaction converts the chiral synthon into a linear scaffold ready for further modification or final deprotection.
General Mechanism of Ring-Opening
The reaction proceeds via a nucleophilic acyl substitution. The incoming nucleophile attacks the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond of the ring and resulting in a linear γ-hydroxy amide, with the nucleophile now appended to the side chain.
Caption: Mechanism of Nucleophilic Ring-Opening.
Experimental Protocol: General Procedure for Lactone Ring-Opening
This protocol provides a self-validating framework. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, typically more polar, spot.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Cooling: Cool the solution to the appropriate temperature using an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). The choice of temperature is critical to control reactivity and prevent side reactions, especially with highly reactive organometallic nucleophiles.
-
Nucleophile Addition: Add the selected nucleophile (1.1 to 1.5 equivalents) dropwise to the stirred solution. The slow addition helps to dissipate any heat generated and maintain control over the reaction.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and warm to room temperature as needed. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. This step neutralizes any remaining reactive nucleophile.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.
Diversification through Nucleophile Selection
The true power of this methodology lies in its versatility. By simply changing the nucleophile, a wide array of UAA precursors can be synthesized from a single starting material.
| Nucleophile Class | Example Nucleophile | Resulting Side Chain Functionality | Potential UAA Class |
| Organometallics | Phenylmagnesium bromide (PhMgBr) | -CH(OH)-Ph | Phenyl-substituted γ-amino acids |
| Amines | Benzylamine (BnNH₂) | -C(O)NHBn | Diamino acid derivatives |
| Thiols | Sodium thiophenoxide (NaSPh) | -C(O)SPh | Thioester-containing amino acids |
| Azides | Sodium azide (NaN₃) | -N₃ | Azido-functionalized amino acids |
| Cyanides | Sodium cyanide (NaCN) | -CN | Cyano-functionalized amino acids |
Experimental Workflow: Synthesis of a Constrained γ-Amino Acid Precursor
To illustrate the practical application, this section details the synthesis of a novel, conformationally restricted UAA precursor. Such structures are highly sought after in peptidomimetic design.[6][18]
Case Study: Synthesis of (R)-4-(tritylamino)-5-oxo-5-(phenylamino)pentan-1-ol
This workflow demonstrates the ring-opening of this compound using aniline as a nucleophile, a key step toward creating a novel UAA.
Caption: Experimental Workflow for UAA Precursor Synthesis.
Detailed Laboratory Protocol
-
Setup: To a 100 mL flame-dried round-bottom flask under an argon atmosphere, add this compound (3.57 g, 10 mmol, 1.0 eq) and anhydrous THF (40 mL).
-
Cooling: Cool the resulting clear, colorless solution to 0 °C in an ice bath.
-
Addition: Add aniline (1.1 mL, 12 mmol, 1.2 eq) dropwise over 5 minutes with vigorous stirring.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction's completion by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes), observing the consumption of the starting lactone (Rf ≈ 0.6) and the formation of the product (Rf ≈ 0.3).
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to yield the product as a white solid.
The Final Step: Trityl Group Deprotection
The final step in synthesizing the free amino acid is the removal of the N-trityl group. The mild conditions required for this deprotection are a key advantage of this entire synthetic strategy.
Protocol for N-Trityl Deprotection
-
Dissolution: Dissolve the N-trityl protected amino acid precursor (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 2-5% v/v) dropwise at 0 °C. The use of a scavenger, such as triethylsilane (TES), is often recommended to capture the released trityl cation and prevent side reactions.
-
Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude free amine can often be precipitated by the addition of diethyl ether and used directly or purified further if necessary.
Conclusion and Future Outlook
This compound stands out as a robust and highly versatile chiral synthon in the toolbox of the medicinal and synthetic chemist. Its stable stereocenter, coupled with the unique properties of the N-trityl group and the reactive lactone ring, provides a streamlined and efficient pathway to a wide variety of enantiomerically pure non-natural γ-amino acids. The methodologies described herein offer a reliable foundation for researchers to not only synthesize known UAAs but also to design and create novel molecular entities. The continued application of this building block will undoubtedly accelerate the development of next-generation peptidomimetics, functionalized biomaterials, and innovative therapeutic agents.
References
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Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link][19]
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McInnis, C. E., & Blackwell, H. E. (2011). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. ACS Medicinal Chemistry Letters. Retrieved from [Link][21]
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Majerska, P., et al. (2018). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Molecules. Retrieved from [Link][15]
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Churchill, M. E. A., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLOS ONE. Retrieved from [Link][10]
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Zhu, J., et al. (1998). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology. Retrieved from [Link][22]
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Singh, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. Retrieved from [Link][7]
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Herzberger, J., et al. (2016). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers. Retrieved from [Link][17]
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Lee, S., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society. Retrieved from [Link][5]
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QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link][8]
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Thakare, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link][24]
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Singh, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Retrieved from [Link][2]
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Amara, N., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. PMC. Retrieved from [Link][25]
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Zhang, W. (2018). Synthesis of Constrained Amino Acid Building Blocks via Pd-Catalyzed Asymmetric Allylation of Azlactones. White Rose eTheses Online. Retrieved from [Link][18]
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Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Tetrahedron: Asymmetry. Retrieved from [Link][26]
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Bioaustralis Fine Chemicals. (n.d.). Homoserine lactone, D-. Retrieved from [Link][27]
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Chhabra, S. R., et al. (2013). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Organic & Biomolecular Chemistry. Retrieved from [Link][28]
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Deming, T. J., et al. (2021). Controlled synthesis and properties of poly(L-homoserine). ACS Macro Letters. Retrieved from [Link][29]
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Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences. Retrieved from [Link][31]
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Significance of D-configuration in N-Trityl-D-homoserine lactone bioactivity
Significance of D-Configuration in N-Trityl-D-Homoserine Lactone Bioactivity
Executive Summary
In the field of bacterial Quorum Sensing (QS), the stereochemistry of the homoserine lactone (HSL) headgroup is a critical determinant of biological function. While the natural autoinducers of Gram-negative bacteria are predominantly L-isomers (L-AHLs), the D-configuration represents a potent frontier for quorum quenching and synthetic modulation.
This compound serves as the pivotal, stable precursor for accessing this "mirror world" of signaling molecules. Its significance is twofold:
-
Synthetic Utility: The bulky trityl group protects the amine, preventing racemization and side reactions during the synthesis of D-AHLs.
-
Bioactive Potential: The resulting D-AHLs exhibit unique pharmacological properties, primarily enzymatic resistance (evading lactonases) and receptor antagonism (inhibiting LuxR-type receptors).
This technical guide details the structural logic, synthesis protocols, and biological mechanisms defining the utility of this compound.
Structural & Stereochemical Fundamentals
The Trityl Advantage
The N-Trityl (triphenylmethyl) group is a sterically demanding protecting group. In the context of D-homoserine lactone:
-
Steric Shielding: The three phenyl rings form a "propeller" shape that shields the
-amino group, preventing nucleophilic attacks during downstream acylation. -
Chiral Integrity: Unlike acyl groups which can sometimes promote racemization via oxazolone formation, the trityl group stabilizes the chiral center at C3, ensuring the final product retains high enantiomeric excess (>99% D-configuration).
The D-Configuration Imperative
Native QS receptors (e.g., LuxR, LasR, TraR) are highly stereospecific, evolved to bind L-AHLs. The D-isomer introduces a subtle but profound structural clash:
-
Binding Pocket Fit: The D-lactone ring projects the carbonyl oxygen in an altered vector. While the acyl tail may still anchor the molecule in the hydrophobic pocket, the headgroup fails to form the canonical hydrogen bond network (specifically with residues like Trp57 or Asp70 in TraR).
-
Conformational Locking: Binding of L-AHL induces a protein folding event that stabilizes the receptor-DNA complex. D-AHLs often bind but fail to trigger this folding, effectively locking the receptor in an inactive state (Antagonism).
Synthesis Workflow: From Precursor to Active Agent
To utilize the D-configuration, one must first deprotect the N-Trityl intermediate. The following protocol outlines the conversion of N-Trityl-D-HSL to a bioactive N-Acyl-D-HSL.
Protocol: Deprotection and Acylation
Reagents:
-
Trifluoroacetic acid (TFA) or 2M HCl in dioxane
-
Dichloromethane (DCM)
-
Acyl chloride (e.g., Hexanoyl chloride for C6-HSL)
-
Triethylamine (Et3N)
Step-by-Step Methodology:
-
Detritylation (Deprotection):
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TFA (20% v/v) dropwise at 0°C. Note: The trityl cation is stable and cleaves easily under acidic conditions.
-
Stir for 1-2 hours at room temperature. Monitor by TLC (disappearance of the high Rf trityl spot).
-
Concentrate in vacuo to yield D-homoserine lactone hydrotrifluoroacetate.
-
-
Acylation (Activation):
-
Resuspend the D-HSL salt in anhydrous DCM.
-
Add Triethylamine (2.5 eq) to neutralize the salt and liberate the free amine.
-
Add the specific Acyl Chloride (1.1 eq) dropwise at 0°C.
-
Stir for 3-4 hours. The reaction yields the N-Acyl-D-homoserine lactone (D-AHL) .
-
-
Purification:
-
Wash with 1M NaHCO3 and Brine.
-
Purify via flash column chromatography (Ethyl Acetate/Hexane).
-
Biological Mechanisms of D-AHLs
Once synthesized, the D-AHLs exhibit distinct bioactivities compared to their L-counterparts.
Lactonase Resistance (Metabolic Stability)
Bacterial "Quorum Quenching" enzymes, specifically AHL lactonases (e.g., AiiA), hydrolyze the lactone ring of L-AHLs to silence the signal.
-
Mechanism: The enzyme active site is chiral. It optimally positions the ester bond of the L-isomer for nucleophilic attack by a zinc-activated water molecule.
-
D-Significance: The D-configuration misaligns the ester bond relative to the catalytic zinc ions. Consequently, D-AHLs are highly resistant to hydrolysis , persisting in the environment 10-100x longer than L-AHLs. This makes them excellent probes for long-term studies.
Receptor Antagonism (The "Key in the Wrong Lock")
In many systems (e.g., Agrobacterium tumefaciens TraR, Pseudomonas aeruginosa LasR), D-AHLs act as competitive antagonists.
-
Competitive Inhibition: They compete with L-AHLs for the ligand-binding domain (LBD).
-
Functional Blockade: Upon binding, the D-isomer prevents the receptor from dimerizing or binding to DNA.
-
Quantitative Data:
Compound Receptor Activity Type Relative Potency (vs L-isomer) L-3-oxo-C6-HSL LuxR Agonist 100% (Reference) D-3-oxo-C6-HSL LuxR Antagonist Inhibits L-isomer at >10µM L-C12-HSL LasR Agonist 100% | D-C12-HSL | LasR | Weak Agonist / Antagonist | <5% activation |
Visualization of Pathways
Figure 1: Synthesis & Mechanism of Action
Caption: Pathway from N-Trityl precursor to D-AHL bioactivity. Note the resistance to lactonase degradation and the antagonistic effect on LuxR receptors.
Experimental Validation Protocol
To verify the antagonistic "significance" of the D-configuration, use a reporter strain assay.
Assay: Competitive Inhibition of LuxR
-
Strain: E. coli JM109 containing pSB401 (LuxR receptor + luxCDABE bioluminescence reporter).
-
Control: Add L-3-oxo-C6-HSL (10 nM) to induce baseline luminescence (~100% activity).
-
Experimental: In parallel wells, add L-3-oxo-C6-HSL (10 nM) + increasing concentrations of D-3-oxo-C6-HSL (derived from N-Trityl-D-HSL) ranging from 10 nM to 100 µM.
-
Readout: Measure Bioluminescence (RLU) after 4 hours.
-
Result: A dose-dependent decrease in luminescence confirms the D-isomer is competing for the receptor but failing to activate it.
References
-
Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing receptors in Pseudomonas aeruginosa. ACS Chemical Biology.
-
Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity.[3][4]
-
Glansdorp, F. G., et al. (2004). Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. Organic & Biomolecular Chemistry.
-
Welch, M., et al. (2000). Structure-activity relationships of N-acylhomoserine lactone quorum sensing signals. Trends in Microbiology.
-
Li, S. Z., et al. (2018).[5] Influence of the d/l configuration of N-acyl-homoserine lactones (AHLs) and analogues on their Lux-R dependent quorum sensing activity. ResearchGate.
Sources
- 1. Buy 9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane (EVT-1793877) | 88127-84-8 [evitachem.com]
- 2. USA Chemical Suppliers - Products: 'N', Page: 227 [americanchemicalsuppliers.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: N-Trityl-D-homoserine lactone
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-Trityl-D-homoserine lactone, a critical building block in synthetic organic chemistry. The trityl group serves as a robust, sterically-hindering protecting group for the primary amine of D-homoserine lactone, preventing its participation in undesired side reactions. This protection is pivotal for subsequent modifications, particularly in the synthesis of N-acyl homoserine lactone (AHL) analogs used to study bacterial quorum sensing, a cell-to-cell communication mechanism.[][2] This guide details the reaction mechanism, reagent rationale, a validated laboratory procedure, purification techniques, and characterization methods, designed for researchers in chemical biology and drug development.
Introduction: The Strategic Importance of Amine Protection
D-homoserine lactone is a chiral scaffold frequently employed in the synthesis of molecules that modulate bacterial quorum sensing (QS).[2][3] QS is a process of chemical communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression.[2][4] The synthesis of diverse N-acyl homoserine lactone (AHL) libraries to probe these systems requires a free carboxylic acid or an activated acyl equivalent to be coupled with the amine of the homoserine lactone.
Direct acylation of D-homoserine lactone is often complicated by the nucleophilicity of the primary amine. To achieve selective acylation and prevent polymerization or other side reactions, the amine must be temporarily masked with a protecting group. The triphenylmethyl (trityl) group is an ideal choice for this purpose due to several key advantages:
-
Steric Hindrance: Its bulky nature effectively shields the nitrogen atom from nucleophilic attack.
-
Stability: The N-trityl bond is stable to a wide range of reaction conditions, including those used for esterification and amide bond formation.[]
-
Selective Removal: It can be readily cleaved under mildly acidic conditions (e.g., with trifluoroacetic acid) that typically leave other functional groups, like amides and esters, intact.[5]
This protocol outlines a reliable method to install the trityl group onto D-homoserine lactone hydrochloride, providing a stable intermediate ready for further synthetic elaboration.
Reaction Scheme & Mechanism
Overall Transformation:
(Self-generated image, not from a search result)
(R)-3-aminodihydrofuran-2(3H)-one hydrochloride (D-homoserine lactone HCl) reacts with triphenylmethyl chloride (trityl chloride) in the presence of a non-nucleophilic base, triethylamine (TEA), to yield (R)-3-(tritylamino)dihydrofuran-2(3H)-one (this compound).
Mechanistic Rationale:
The synthesis proceeds via a nucleophilic substitution (SN2-like) mechanism.
-
Deprotonation: D-homoserine lactone is typically supplied as a hydrochloride salt to improve its shelf stability.[6] The base, triethylamine, first neutralizes the hydrochloride salt, liberating the free primary amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine acts as a nucleophile, attacking the electrophilic carbon atom of trityl chloride.
-
Proton Transfer: A second equivalent of triethylamine acts as a Brønsted-Lowry base, abstracting a proton from the newly formed ammonium intermediate and neutralizing the HCl generated in situ. This drives the reaction to completion.
The choice of an aprotic solvent like Dichloromethane (DCM) is critical as it readily dissolves the reactants but does not participate in the reaction.
Visualization of the Synthetic Workflow
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Workflow for this compound synthesis.
Detailed Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| D-Homoserine lactone hydrochloride | Round-bottom flasks (various sizes) |
| Triphenylmethyl chloride (Trityl-Cl) | Magnetic stirrer and stir bars |
| Triethylamine (TEA), distilled | Ice bath |
| Dichloromethane (DCM), anhydrous | Septa and needles |
| Ethyl Acetate (EtOAc), HPLC grade | Inert gas line (Nitrogen or Argon) |
| Hexanes, HPLC grade | TLC plates (silica gel 60 F₂₅₄) |
| Deionized Water | TLC chamber and UV lamp |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Flash chromatography system (silica gel) |
| TLC Stain (e.g., Potassium Permanganate) | Standard laboratory glassware |
Reagent Stoichiometry
This protocol is based on a 5 mmol scale. Adjust quantities as needed.
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |
| D-Homoserine lactone HCl | 137.56 | 1.0 | 5.0 | 688 mg |
| Trityl Chloride | 278.78 | 1.05 | 5.25 | 1.46 g |
| Triethylamine (TEA) | 101.19 | 2.2 | 11.0 | 1.53 mL (d=0.726) |
| Anhydrous Dichloromethane (DCM) | - | - | - | ~50 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add D-homoserine lactone hydrochloride (688 mg, 5.0 mmol).
-
Add anhydrous dichloromethane (25 mL) to the flask. The starting material may not fully dissolve at this stage.
-
Seal the flask with a septum and place it under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Slowly add triethylamine (1.53 mL, 11.0 mmol) to the stirred suspension dropwise via syringe over 5 minutes. The suspension should become a clear solution as the free amine is formed. Causality Note: Slow addition prevents a rapid exotherm. Two equivalents of base are needed: one to neutralize the HCl salt and a second to scavenge the HCl produced during the reaction.
-
Once the solution is homogeneous, add trityl chloride (1.46 g, 5.25 mmol) in three portions over 10 minutes. Causality Note: A slight excess of trityl chloride ensures complete consumption of the limiting D-homoserine lactone.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of 30% Ethyl Acetate in Hexanes. The starting material is polar (Rf ≈ 0.1), while the product is much less polar (Rf ≈ 0.6). Visualize spots under UV light and/or with a potassium permanganate stain. The reaction is complete when the D-homoserine lactone spot is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). Causality Note: The water washes remove the triethylamine hydrochloride salt and any remaining TEA, while the brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a white or off-white solid crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Column Packing: Use a gradient eluent system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 30% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions (containing the product spot at Rf ≈ 0.6) and remove the solvent under reduced pressure to yield this compound as a pure white solid.
-
Expected Results and Characterization
-
Yield: A typical yield for this reaction is 75-90%.
-
Appearance: White crystalline solid.
-
Solubility: Soluble in dichloromethane, ethyl acetate, and acetone; sparingly soluble in hexanes.[]
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.45-7.20 (m, 15H, Ar-H), 4.30-4.15 (m, 2H, -O-CH₂-), 3.80-3.70 (m, 1H, -CH-N-), 2.60-2.50 (m, 1H, NH), 2.40-2.20 (m, 2H, -CH₂-C=O).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 176.0 (C=O), 145.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 126.8 (Ar-CH), 71.0 (C-Trityl), 66.5 (-O-CH₂-), 54.0 (-CH-N-), 32.0 (-CH₂-C=O).
-
Mass Spectrometry (ESI-MS): Calculated for C₂₃H₂₁NO₂ [M+H]⁺: 344.16; Found: 344.16.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Incomplete reaction; moisture in reagents/solvent. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Allow the reaction to run longer. |
| Multiple Spots on TLC | Incomplete reaction; side product formation. | Check the purity of starting materials. Ensure correct stoichiometry. Careful flash chromatography should separate the product. |
| Product is an Oil, not a Solid | Residual solvent or impurities. | Dry the product under high vacuum for several hours. If it remains an oil, re-purify via column chromatography. |
| Low Yield after Purification | Product loss during work-up or chromatography. | Be careful during extractions to avoid emulsion. Do not use excessively polar eluents during chromatography which can lead to band broadening. |
References
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Available from: [Link]
-
McInnis, C. E., et al. (2005). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Bacteriology. Available from: [Link]
-
ResearchGate. A Convenient Method for the Preparation of Primary Amines Using Tritylamine. Available from: [Link]
-
Zhu, J., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods. Available from: [Link]
-
ResearchGate. I. N-trityl derivatives of aromatic primary amines. Available from: [Link]
Sources
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
Application Notes and Protocols: Selective Ring-Opening of N-Trityl-D-homoserine Lactone
Introduction: The Strategic Importance of Selective Lactone Ring-Opening
N-Trityl-D-homoserine lactone is a pivotal building block in contemporary organic synthesis and medicinal chemistry. The homoserine lactone scaffold is notably the core signaling molecule in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.[1] Consequently, the synthesis of analogs of N-acyl homoserine lactones (AHLs) is a critical strategy in the development of novel antibacterial agents that function by disrupting quorum sensing.[2]
The selective ring-opening of this compound with various nucleophiles, particularly amines, provides a direct route to a diverse array of chiral γ-amino alcohol and γ-amino amide derivatives. These products are valuable intermediates for the synthesis of peptidomimetics, complex natural products, and pharmacologically active molecules. The trityl (triphenylmethyl) protecting group on the amine is of strategic importance due to its steric bulk and its stability under neutral to basic conditions, while being readily cleavable under mild acidic conditions.[1][3] This orthogonality allows for the selective manipulation of the lactone moiety without affecting the protected amine, a crucial aspect for multi-step synthetic sequences.
This guide provides a comprehensive, in-depth technical overview of the procedure for the selective ring-opening of this compound with primary amines. We will delve into the mechanistic rationale behind the procedural steps, provide a detailed experimental protocol, and outline the necessary characterization and analysis techniques to ensure the successful synthesis of the desired N-Trityl-γ-amino amide product.
Reaction Mechanism and Rationale
The selective ring-opening of this compound is an aminolysis reaction, which proceeds via a nucleophilic acyl substitution mechanism.[4] The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This is the rate-determining step of the reaction.[4]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Ring-Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-O bond of the lactone. This step is driven by the release of ring strain.
-
Proton Transfer: A proton transfer from the newly formed ammonium ion to the alkoxide results in the final N-Trityl-γ-amino-δ-hydroxy amide product.
The selectivity of this reaction hinges on the stability of the N-Trityl protecting group under the reaction conditions. The trityl group is known to be labile in acidic environments but is stable in the presence of bases and nucleophiles such as amines.[3] Therefore, the reaction is conducted under neutral or slightly basic conditions to ensure that the lactone ring is opened without premature cleavage of the trityl group.
Experimental Protocol
This protocol details a general procedure for the selective ring-opening of this compound with a primary amine. The specific amine used in this example is benzylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Benzylamine | ≥99% | Commercially Available | Distill before use if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | Prepare in-house | |
| Brine (Saturated aq. NaCl) | Reagent | Prepare in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 2.8 mmol).
-
Dissolve the lactone in 20 mL of anhydrous dichloromethane (DCM).
-
-
Addition of Amine:
-
To the stirred solution, add benzylamine (0.33 mL, 3.0 mmol, 1.1 equivalents) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (lactone) will have a higher Rf value than the more polar product (hydroxy amide). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with 20 mL of DCM.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted amine and potential acidic impurities.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a white to off-white solid or a viscous oil.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is generally effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified N-Trityl-N'-(benzyl)-4-(tritylamino)-2-hydroxybutanamide.
-
Figure 1: Experimental workflow for the selective ring-opening of this compound.
Characterization and Analysis
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the structure of the product. Expected characteristic signals include:
-
A multiplet in the aromatic region (typically 7.20-7.50 ppm) corresponding to the protons of the trityl and benzyl groups.
-
Signals for the diastereotopic protons of the benzyl CH₂ group.
-
A multiplet for the proton on the carbon bearing the hydroxyl group.
-
Signals for the methylene protons of the butanamide backbone.
-
A broad singlet for the amide N-H proton.
-
A signal for the hydroxyl O-H proton, which may be broad and its chemical shift can vary depending on the concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show the presence of the amide carbonyl carbon (typically around 170-175 ppm), the carbons of the trityl and benzyl aromatic rings, and the aliphatic carbons of the backbone.[5]
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be used to confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. A characteristic fragmentation is the loss of the trityl cation (m/z 243).[2][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The FTIR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300-3500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and the C=O stretch of the amide (~1640 cm⁻¹).
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) can be applied, but monitor for any signs of trityl group cleavage by TLC. |
| Sterically hindered amine. | For very bulky amines, longer reaction times, elevated temperatures, or the use of a catalyst (e.g., a Lewis acid, though care must be taken to avoid detritylation) may be necessary.[7] | |
| Trityl Group Cleavage | Presence of acidic impurities in reagents or glassware. | Ensure all glassware is thoroughly dried and that all reagents and solvents are of high purity and anhydrous. The use of a non-acidic workup is crucial. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
| Product is an oil that is difficult to handle. | If the product is an oil, it may be possible to induce crystallization by dissolving it in a minimal amount of a good solvent and then adding a poor solvent. |
Conclusion
The selective aminolysis of this compound is a robust and versatile method for the synthesis of valuable chiral γ-amino amides. The key to the success of this procedure lies in maintaining non-acidic conditions to preserve the integrity of the trityl protecting group. The protocol outlined in this application note provides a reliable starting point for researchers in organic synthesis and drug discovery. Careful monitoring of the reaction and thorough characterization of the product will ensure the successful implementation of this important transformation.
References
- Biotage. (2024, April 9).
- BenchChem. (2025). Protocol for the Aminolysis of γ-Butyrolactone to Yield 4-Hydroxybutanamide.
- Chemistry LibreTexts. (2022, July 3). 6.
- de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC.
- Feng, Y., et al. (2022, April 11). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response.
- Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- MDPI. (n.d.). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics.
- MDPI. (2022, February 9).
- MDPI. (2019, April 13).
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.
- National Institutes of Health. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- National Institutes of Health. (2021, February 10). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol.
- Organic Chemistry Portal. (n.d.). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines.
- ResearchGate. (2017, June 2). Can anyone tell me exact procedure of gamma butyrolactone in basic media?
- ResearchGate. (n.d.).
- Wentzel Lab. (2020, April 7). Ester reacting with amine to synthesize amides [Video]. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]
- 7. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of N-Trityl-D-Homoserine Lactone
Introduction: Navigating the Deprotection of a Critical Chiral Building Block
D-Homoserine lactone and its derivatives are pivotal chiral synthons in the development of therapeutic agents, notably for their role as quorum sensing modulators in bacteria. The synthesis of complex molecules derived from D-homoserine lactone often necessitates the use of protecting groups to mask reactive functionalities. The trityl (triphenylmethyl, Trt) group is a frequently employed protecting group for the amine function of D-homoserine lactone due to its steric bulk, which can direct stereoselective reactions, and its ease of introduction. However, the subsequent removal of the trityl group is a critical step that requires careful consideration of the reaction conditions to avoid undesirable side reactions, such as the opening of the sensitive lactone ring.
This comprehensive guide provides a detailed overview of the primary methods for the deprotection of the N-trityl group from D-homoserine lactone. We will delve into the mechanistic underpinnings of these methods, offering a rationale for the selection of specific reagents and conditions. This document is intended for researchers, scientists, and drug development professionals, providing them with the necessary knowledge to perform this deprotection with high efficiency and fidelity.
Deprotection Strategies: A Comparative Overview
The lability of the trityl group to acidic conditions is its most exploited characteristic for deprotection.[1] The choice of the acidic reagent and the reaction conditions is dictated by the overall stability of the substrate and the presence of other protecting groups. For N-trityl-D-homoserine lactone, maintaining the integrity of the lactone ring is of paramount importance. While the trityl group is stable to basic conditions, it is readily cleaved by acids.[2]
Here, we compare the most common acidic deprotection strategies, highlighting their advantages and potential drawbacks in the context of D-homoserine lactone.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Key Considerations for D-Homoserine Lactone |
| Strong Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | Highly efficient but can lead to lactone ring opening if not carefully controlled. The use of scavengers is recommended. |
| Mild Acidolysis | Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 3 min - 2 hours | A milder alternative to TFA, reducing the risk of side reactions.[3] |
| Very Mild Acidolysis | Acetic Acid (aq. 50-80%) | Water, Dioxane | Room Temperature | Variable | Offers selectivity when other acid-labile groups (e.g., Boc) are present.[1][3] May require longer reaction times. |
| Lewis Acid Catalysis | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM), Chloroform/Methanol | Room Temperature | 45 min - 2 hours | Effective for substrates sensitive to protic acids.[4] Requires anhydrous conditions. |
| Reductive Cleavage | Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | Variable | Orthogonal to acid-labile groups. The lactone ring is generally stable under these conditions.[1] |
Mechanistic Insights: The "Why" Behind the Methods
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing deprotection protocols. The acid-catalyzed deprotection of the N-trityl group proceeds through the formation of a highly stabilized trityl cation.
Acid-Catalyzed Deprotection Mechanism
The deprotection is initiated by the protonation of the nitrogen atom of the N-trityl amine by a Brønsted acid (e.g., TFA, formic acid). This protonation weakens the C-N bond, leading to its cleavage and the formation of the free amine and the resonance-stabilized triphenylmethyl cation (trityl cation).[4] The stability of this carbocation is the driving force for the reaction.
The highly reactive trityl cation can, however, lead to side reactions by alkylating other nucleophilic sites on the substrate or solvent. To mitigate this, scavengers such as triethylsilane (TES) or water are often added to the reaction mixture to trap the trityl cation, forming the inert triphenylmethane.
Caption: Acid-catalyzed deprotection of N-trityl group.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions. Always monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and generally applicable method for the removal of the trityl group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) (optional, as a scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
To the stirred solution at room temperature, add triethylsilane (1.1 - 1.5 equiv).
-
Add TFA (2.0 - 10.0 equiv) dropwise.[3] The reaction is often accompanied by the appearance of a yellow color, characteristic of the trityl cation.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired D-homoserine lactone from the triphenylmethane byproduct.
Caption: Workflow for TFA-mediated deprotection.
Protocol 2: Deprotection using Formic Acid
This method employs a milder acid, which can be advantageous for sensitive substrates.
Materials:
-
This compound
-
Formic Acid (88-97%)
-
Dioxane (optional)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Warm Water (H₂O)
-
Standard laboratory glassware
Procedure:
-
Treat the this compound with cold formic acid (e.g., 3 mL for 200 mg of substrate) for a short period (e.g., 3 minutes).[4]
-
Evaporate the formic acid using an oil pump at room temperature.
-
To ensure complete removal of formic acid, co-evaporate the residue twice with dioxane.
-
Further evaporations from EtOH and Et₂O can be performed.
-
Extract the residue with warm water (e.g., 10 mL) to dissolve the deprotected product.
-
Filter the insoluble triphenylcarbinol byproduct.
-
Evaporate the aqueous filtrate in vacuo to obtain the D-homoserine lactone. Further purification may be achieved by recrystallization.[4]
Protocol 3: Reductive Deprotection via Catalytic Hydrogenation
This orthogonal approach is ideal when acid-sensitive functionalities are present in the molecule.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude D-homoserine lactone, which can be further purified if necessary.
Trustworthiness and Self-Validation
The protocols described above are based on well-established chemical transformations.[1][3][4] To ensure the success and reproducibility of these methods, the following self-validating steps are recommended:
-
Starting Material Purity: Confirm the purity of the this compound by ¹H NMR and/or LC-MS before proceeding with the deprotection.
-
Reaction Monitoring: Diligent monitoring of the reaction by TLC or LC-MS is critical to prevent over-reaction and the formation of byproducts. A co-spot of the starting material and the reaction mixture on a TLC plate is a simple and effective way to track the disappearance of the starting material.
-
Product Characterization: The identity and purity of the final D-homoserine lactone should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and compared with literature data or an authentic sample.
-
Byproduct Identification: The characteristic byproducts of the trityl deprotection (triphenylmethane or triphenylcarbinol) are typically non-polar and can be easily identified on a TLC plate and separated by column chromatography.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
YouTube. How to Remove a Trityl Group (Selective Deprotection of Trityl). [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
Organic Chemistry Portal. Tritylamines. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]
-
Digital CSIC. Solid-phase peptide synthesis using N -trityl-amino acids. [Link]
Sources
Application Notes and Protocols: N-Trityl-D-homoserine Lactone as a Chiral Building Block in Peptide Synthesis
Introduction: The Imperative of Chirality and the Utility of N-Trityl-D-homoserine Lactone in Modern Peptide Synthesis
In the intricate world of peptide science and drug development, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. The biological activity of peptides is intrinsically linked to their specific chiral structure, making the use of enantiomerically pure building blocks a cornerstone of successful peptide synthesis.[1] this compound emerges as a valuable chiral building block, offering unique advantages for the construction of complex and novel peptide architectures.
This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS). The protocols herein are designed to be self-validating, with a deep emphasis on the causality behind each experimental choice, empowering researchers to not only execute the synthesis but also to troubleshoot and adapt the methodologies to their specific research needs.
The trityl (Trt) protecting group on the amine of the D-homoserine lactone offers several strategic advantages. Its significant steric bulk can minimize side reactions, such as diketopiperazine formation, which is a common challenge at the dipeptide stage, especially in Fmoc-based synthesis.[2][3] Furthermore, the trityl group's acid lability allows for selective deprotection under mild acidic conditions, offering an orthogonal protection strategy in complex synthetic schemes.[4] This attribute is particularly useful for preventing unwanted hydrolysis of the lactone ring and for preserving other acid-sensitive functionalities within the peptide sequence.[]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is critical for its effective use.
| Property | Value | Source |
| IUPAC Name | (3R)-3-(tritylamino)oxolan-2-one | [] |
| Molecular Formula | C23H21NO2 | [] |
| Molecular Weight | 343.42 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). | [] |
| Storage | Store at 2-8 °C to ensure stability and prevent degradation. | [] |
Expert Insight: The solubility in common SPPS solvents is a key practical advantage, ensuring homogeneous reaction conditions during coupling. The trityl group enhances the compound's stability against unwanted hydrolysis, a crucial feature for a lactone-containing building block.[]
Experimental Workflow: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Fmoc-based SPPS.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol 1: Manual Fmoc-Based Solid-Phase Synthesis
This protocol details the manual incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Resin: 2-chlorotrityl chloride resin or Wang resin pre-loaded with the C-terminal amino acid.
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20-40% piperidine in DMF.[6]
-
Solvents: DMF (peptide synthesis grade), DCM, Methanol (MeOH).
-
Washing Solutions: DMF, DCM, Isopropanol (IPA).
-
Capping Solution (Optional): Acetic anhydride and DIPEA in DMF.
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (e.g., 20% piperidine in DMF) to the resin.[7]
-
Agitate for 3 minutes, then drain.
-
Repeat the treatment with the deprotection solution for 12-15 minutes to ensure complete removal of the Fmoc group.[6] The exposure of the free amine is a critical step for the subsequent coupling reaction.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual piperidine and by-products. A typical washing sequence is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Rationale: Extensive washing is crucial to prevent side reactions and to ensure a clean environment for the coupling step.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes. The formation of the activated ester is essential for efficient amide bond formation.
-
Coupling Reaction: Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test (Kaiser test). A negative test (beads remain colorless) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin as described in step 3 to remove excess reagents and by-products.
-
-
Capping (Optional but Recommended):
-
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 2-6 for the subsequent Fmoc-protected amino acids to elongate the peptide chain.
-
Deprotection and Cleavage
The final step involves the removal of the N-terminal trityl group (if it is the last residue added) and other side-chain protecting groups, followed by cleavage of the peptide from the resin.
Protocol 2: Trityl Group Deprotection
The trityl group is highly acid-labile and can be selectively removed under mild acidic conditions.
Reagents:
-
Deprotection Solution: A solution of 1-5% Trifluoroacetic acid (TFA) in DCM.
-
Scavenger: Triisopropylsilane (TIPS) (1-5%) can be added to the deprotection solution to scavenge the released trityl cations and prevent side reactions, particularly with sensitive residues like tryptophan.[7]
Procedure:
-
Wash the peptide-resin with DCM.
-
Add the deprotection solution (e.g., 1% TFA in DCM with 1% TIPS) to the resin.
-
Agitate for 2-5 minutes. Repeat this step multiple times with fresh deprotection solution until the deprotection is complete (can be monitored by LC-MS analysis of a small cleaved sample).
-
Wash the resin thoroughly with DCM to remove the cleaved trityl groups and residual acid.
-
Neutralize the resin with a solution of 10% DIPEA in DMF, followed by extensive washing with DMF and DCM. This prepares the N-terminal amine for subsequent reactions if desired.
Expert Insight: The use of dilute TFA is key to the selective removal of the trityl group while keeping other more acid-stable protecting groups, such as Boc or t-butyl, intact. This orthogonality is a powerful tool in complex peptide synthesis.[4]
Protocol 3: Global Deprotection and Cleavage from Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of most common acid-labile side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: A mixture of TFA, a scavenger, and water. A common cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% TIPS
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Procedure:
-
Wash the dried peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The duration may need to be optimized depending on the peptide sequence and the protecting groups used.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Steric hindrance.- Aggregation of the peptide chain. | - Increase coupling time.- Use a different coupling reagent (e.g., HATU).- Perform a double coupling.- Change the solvent to NMP or add chaotropic agents.[3] |
| Diketopiperazine Formation | - Occurs at the dipeptide stage, especially with Proline. | - Using N-Trityl protected amino acids in the second position can suppress this side reaction due to steric hindrance.[2][3] |
| Racemization | - Base-catalyzed epimerization during activation. | - Use of HOBt or other racemization-suppressing additives.- The bulky trityl group can help minimize racemization.[4] |
| Incomplete Trityl Deprotection | - Insufficient acid concentration or reaction time. | - Increase the TFA concentration or extend the deprotection time.- Monitor the deprotection by LC-MS. |
Analytical Characterization
After synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the peptide containing the homoserine lactone moiety should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final peptide.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.[8][10][11]
Applications in Drug Discovery and Chemical Biology
N-acyl homoserine lactones (AHLs) are signaling molecules involved in quorum sensing in Gram-negative bacteria, a process that regulates virulence and biofilm formation.[12][13][14] The incorporation of this compound into peptide structures allows for the synthesis of novel AHL analogs and peptide-based probes to study and modulate quorum sensing.[][12] This opens up avenues for the development of new anti-infective agents that target bacterial communication rather than bacterial growth, potentially reducing the selective pressure for antibiotic resistance.[14][15]
Caption: Synthesis and application of AHL-peptide conjugates.
Conclusion
This compound stands out as a versatile and strategic chiral building block for modern peptide synthesis. Its unique combination of a chiral core, a sterically demanding and acid-labile protecting group, and its relevance to the synthesis of biologically active molecules make it an invaluable tool for researchers in peptide chemistry, drug discovery, and chemical biology. The detailed protocols and expert insights provided in this guide are intended to facilitate the successful application of this compound, enabling the synthesis of novel peptides with high fidelity and purity.
References
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation during resin cleavage. Organic & Biomolecular Chemistry. [Link]
-
MDPI. Convergent Synthesis of Thioether Containing Peptides. [Link]
-
MDPI. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aletras, A. J., et al. (1995). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Sheradsky, T., Knobler, Y., & Frankel, M. (1961). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry. [Link]
-
AAPPTEC. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
Abed, R. M., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC. [Link]
-
Ko, D. H., et al. (2004). Identification of Homoserine Lactone Derivatives Using the Methionine Functionalized Solid Phase Synthesis by Gas Chromatography/Mass Spectrometry. Archives of Pharmacal Research. [Link]
-
Kaniraj, P. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? ResearchGate. [Link]
-
Lee, Y., et al. (2012). Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters. [Link]
-
Urbanowski, M. L., et al. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. PubMed. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Newberry, R. W., & Raines, R. T. (2014). A Key n→π Interaction in N-Acyl Homoserine Lactones*. ACS Chemical Biology. [Link]
-
Kim, J., et al. (2018). MALDI-MS-Based Quantitative Analysis for Ketone Containing Homoserine Lactones in Pseudomonas aeruginosa. ResearchGate. [Link]
-
Smith, K. M., et al. (2003). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC. [Link]
-
Schacher, F. H., et al. (2012). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. ResearchGate. [Link]
-
Abbas, H. A., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]
-
Autepharm. The Crucial Role of Chiral Building Blocks in Peptide Synthesis. [Link]
-
Ortori, C. A., et al. (2011). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. PubMed. [Link]
-
Newberry, R. W., & Raines, R. T. A Key n→π Interaction in N-Acyl Homoserine Lactones - Supporting Information*. [Link]
-
Parsek, M. R., et al. (1999). Acyl Homoserine-Lactone Quorum-Sensing Signal Generation. ResearchGate. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Roy, O., & Gauthier, D. (2016). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. rsc.org [rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. Identification of Homoserine Lactone Derivatives Using the Methionine Functionalized Solid Phase Synthesis by Gas Chromatography/Mass Spectrometry -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Resolving hydrolysis issues with N-Trityl-D-homoserine lactone in basic conditions
Welcome to the technical support center for N-Trityl-D-homoserine lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this valuable synthetic building block. Here, we address the critical issue of lactone hydrolysis under basic conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Understanding the Challenge: The Duality of this compound in Basic Conditions
This compound is a key intermediate in the synthesis of various bioactive molecules, including analogs of acyl-homoserine lactones (AHLs) for quorum sensing research.[] The trityl (triphenylmethyl) protecting group on the amine is specifically chosen for its stability in basic and nucleophilic environments, while being readily cleavable under mild acidic conditions. This orthogonality is a significant advantage in multi-step syntheses.
However, a point of contention arises from the inherent reactivity of the γ-butyrolactone ring system. Lactones, being cyclic esters, are susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions. This process leads to the opening of the lactone ring to form the corresponding hydroxy carboxylate, in this case, N-Trityl-D-homoserine. This hydrolyzed product is often an undesired impurity that can complicate subsequent reactions and purification steps.
While the bulky trityl group is reported to enhance the stability of the lactone ring against unwanted hydrolysis, this protection is not absolute.[] Researchers must therefore be vigilant and employ strategies to mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q1: I suspect my this compound has hydrolyzed. How can I confirm this?
A1: The most reliable methods for detecting and quantifying hydrolysis are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC Analysis: Development of a suitable HPLC method is crucial for separating the intact lactone from its hydrolyzed form. Due to the difference in polarity (the hydrolyzed product is more polar), a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (like acetonitrile or methanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peaks, will typically provide good separation. The appearance of a new, more polar peak in your chromatogram is a strong indicator of hydrolysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively identify the intact lactone and its hydrolyzed product. Key spectral changes to look for upon hydrolysis include:
-
Disappearance of the characteristic lactone carbonyl signal in the ¹³C NMR spectrum (typically around 175-180 ppm).
-
Appearance of a carboxylic acid proton in the ¹H NMR spectrum (a broad singlet, typically >10 ppm, though it may exchange with deuterated solvents).
-
Shifts in the signals of the protons and carbons adjacent to the newly formed hydroxyl and carboxylic acid groups.
-
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by the following factors:
-
pH: This is the most critical factor. The rate of lactone hydrolysis is significantly accelerated in basic conditions (pH > 7). The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent: The presence of water is necessary for hydrolysis. Reactions run in protic solvents (e.g., water, methanol, ethanol) are more prone to hydrolysis than those in aprotic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), N,N-dimethylformamide (DMF)).
-
Reaction Time: Prolonged exposure to basic conditions will lead to a greater extent of hydrolysis.
Q3: I need to perform a reaction under basic conditions. How can I minimize the hydrolysis of my this compound?
A3: Minimizing hydrolysis requires careful control of reaction conditions. Consider the following strategies:
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases where possible. If a nucleophilic base is required, use it in stoichiometric amounts rather than in large excess. The use of organic bases (e.g., triethylamine, diisopropylethylamine) in aprotic solvents is generally preferred over inorganic bases (e.g., sodium hydroxide, potassium carbonate) in aqueous or protic solvents.
-
Solvent Selection: Whenever feasible, use dry, aprotic solvents to limit the availability of water.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or HPLC to avoid unnecessarily long reaction times.
-
Work-up Procedure: Quench the reaction by neutralizing the base with a mild acidic solution (e.g., saturated ammonium chloride) as quickly as possible during the work-up. Avoid prolonged exposure to aqueous basic conditions during extraction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant amount of hydrolyzed product observed by HPLC/NMR after reaction. | Reaction conditions are too harsh (high pH, high temperature, prolonged reaction time). | - Lower the reaction temperature. - Reduce the amount of base used. - Decrease the reaction time and monitor closely. - Switch to a less nucleophilic base or an organic base in an aprotic solvent. |
| Product appears pure by TLC but shows two spots on a different TLC system or two peaks in HPLC. | The polarity of the TLC eluent may not be sufficient to separate the lactone and its hydrolyzed product. | - Use a more polar eluent system for TLC analysis. - Rely on HPLC for accurate purity assessment. |
| Difficulty in purifying the desired lactone from the hydrolyzed byproduct. | The two compounds can have similar retention factors in some chromatography systems. | - Optimize your column chromatography conditions. A silica gel column with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for separation. The more polar hydrolyzed product will have a lower Rf value. - Consider preparative HPLC for challenging separations. |
| Low yield of the desired product in a subsequent step. | The hydrolyzed product may not be reactive in the next step, or it may interfere with the reaction. | - Ensure the purity of your starting this compound before proceeding to the next step. - Re-purify the material if significant hydrolysis is detected. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction with Minimized Hydrolysis
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous aprotic solvents.
-
Reaction Setup: Dissolve this compound in the chosen anhydrous aprotic solvent (e.g., THF, DCM).
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) before adding the base.
-
Base Addition: Add the base (preferably a non-nucleophilic organic base) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Quenching: Once the reaction is complete, quench it by adding a pre-cooled, mild acidic solution (e.g., saturated aqueous NH₄Cl).
-
Work-up: Proceed with the extraction using an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 2: Analytical HPLC Method for Monitoring Hydrolysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Elution Profile: The hydrolyzed product (N-Trityl-D-homoserine) will elute earlier than the intact lactone due to its higher polarity.
Visualizing the Workflow
Caption: A troubleshooting workflow for experiments involving this compound.
Concluding Remarks
The successful use of this compound in synthetic chemistry hinges on a thorough understanding of its stability profile. While the trityl group offers significant protection to the amine, the inherent reactivity of the lactone ring in basic media necessitates careful experimental design and execution. By implementing the strategies and troubleshooting steps outlined in this guide, researchers can confidently utilize this versatile building block to achieve their synthetic goals with high fidelity.
References
Sources
Technical Support Center: Strategies for Removing Trityl Impurities from D-Homoserine Lactone Products
Welcome to the technical support center for challenges related to the synthesis and purification of D-homoserine lactone derivatives. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering difficulties with the removal of trityl protecting groups from D-homoserine lactone products. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your experimental outcomes.
The Challenge: Trityl Group Removal in the Context of D-Homoserine Lactone's Sensitivity
The trityl (triphenylmethyl) group is a widely used protecting group for primary alcohols due to its steric bulk and ease of removal under acidic conditions.[1][2] In the synthesis of D-homoserine lactone derivatives, it effectively shields the primary hydroxyl group. However, the deprotection step can be fraught with challenges, primarily due to the inherent sensitivity of the lactone ring to the very conditions required for trityl removal. The acidic environment necessary for cleaving the trityl ether can also catalyze the hydrolysis of the five-membered lactone ring, leading to the formation of the corresponding hydroxy acid as an undesired byproduct.[3][4]
This guide will walk you through the mechanistic considerations, provide detailed protocols for effective deprotection while minimizing side reactions, and offer a comprehensive troubleshooting section to address common issues encountered in the laboratory.
Understanding the Mechanism: Acid-Catalyzed Trityl Deprotection
The removal of the trityl group is typically achieved through an acid-catalyzed cleavage of the ether linkage. The reaction proceeds via the formation of a highly stable trityl carbocation, a consequence of the positive charge being delocalized over the three phenyl rings.[5]
The key steps are:
-
Protonation: The ether oxygen is protonated by the acid catalyst (e.g., Trifluoroacetic Acid - TFA, Formic Acid).[5]
-
Cleavage: The protonated ether linkage cleaves, releasing the deprotected alcohol (your D-homoserine lactone product) and the trityl carbocation.
-
Carbocation Quenching: The highly reactive trityl carbocation must be "scavenged" to prevent it from re-reacting with the desired product or other nucleophiles in the reaction mixture.[5][6][7]
Visualizing the Deprotection Workflow
Caption: Workflow for trityl deprotection of D-homoserine lactone.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the removal of trityl impurities from D-homoserine lactone products.
Frequently Asked Questions (FAQs)
Q1: Why is my D-homoserine lactone product degrading during trityl deprotection?
A1: The most likely cause of degradation is the hydrolysis of the lactone ring to the corresponding hydroxy acid. This is often due to harsh acidic conditions (high concentration of a strong acid like TFA or prolonged reaction times) or the presence of water in the reaction mixture.[3] To mitigate this, consider using milder acidic conditions, shorter reaction times, and ensuring all reagents and solvents are anhydrous.
Q2: What is the purpose of a "scavenger" and why is it crucial?
A2: A scavenger is a reagent added to the deprotection reaction to trap the highly reactive trityl carbocation that is formed.[5][6] Without a scavenger, this carbocation can re-attach to the hydroxyl group of your deprotected D-homoserine lactone, leading to an incomplete reaction, or it can cause other side reactions.[7] Triisopropylsilane (TIS) is a common and effective scavenger that irreversibly reacts with the trityl cation.[8][9]
Q3: How can I monitor the progress of the deprotection reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] You should see the disappearance of the starting material spot (trityl-protected D-homoserine lactone) and the appearance of a more polar product spot (D-homoserine lactone). The trityl alcohol byproduct will also be visible. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]
Q4: I see multiple spots on my TLC after the reaction. What are they?
A4: Besides your desired product and any remaining starting material, you may see spots corresponding to:
-
Triphenylmethanol (Trityl Alcohol): A common byproduct of the reaction. It is generally less polar than the deprotected product.
-
Hydrolyzed Product (Hydroxy Acid): If the lactone ring has opened, this will appear as a very polar spot, often streaking on the TLC plate.
-
Products of Scavenger Reaction: The product of the scavenger and the trityl cation (e.g., trityl-silane) may also be visible.
Troubleshooting Specific Issues
Issue 1: Incomplete Deprotection
-
Symptom: Significant amount of starting material remains after the reaction, as observed by TLC or LC-MS.
-
Potential Causes & Solutions:
-
Insufficient Acid: The amount or strength of the acid may be inadequate. Consider slightly increasing the concentration of the acid or switching to a stronger acid (e.g., from formic acid to TFA).
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Increase the reaction time and monitor closely by TLC.
-
Re-attachment of Trityl Group: This occurs in the absence of an effective scavenger. Ensure an adequate amount of a scavenger like TIS is present in the reaction mixture.[7]
-
Issue 2: Lactone Ring Opening
-
Symptom: A significant amount of a highly polar byproduct is observed, consistent with the mass of the hydrolyzed hydroxy acid.
-
Potential Causes & Solutions:
-
Harsh Acidic Conditions: High concentrations of strong acids like TFA can promote hydrolysis. Switch to a milder acid such as formic acid or use a lower concentration of TFA.[5]
-
Presence of Water: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Prolonged Reaction Time: Minimize the reaction time to what is necessary for complete deprotection.
-
Issue 3: Difficulty in Purifying the Product
-
Symptom: The crude product is difficult to purify by column chromatography, with co-elution of impurities.
-
Potential Causes & Solutions:
-
Triphenylmethanol Co-elution: Triphenylmethanol can sometimes be challenging to separate from the desired product. A carefully optimized gradient elution on silica gel is usually effective. Consider a less polar solvent system initially to elute the triphenylmethanol before increasing the polarity to elute your product.
-
Polar Impurities: If significant lactone hydrolysis has occurred, the resulting hydroxy acid can be difficult to remove by standard silica gel chromatography. In such cases, a different purification strategy, such as reversed-phase chromatography, may be necessary.
-
Experimental Protocols
Here we provide two detailed protocols for the deprotection of trityl-protected D-homoserine lactone, a standard protocol using TFA and a milder alternative using formic acid.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This method is generally efficient but carries a higher risk of lactone hydrolysis. It is best suited for less sensitive substrates or when milder methods fail.
Materials:
-
Trityl-protected D-homoserine lactone
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected D-homoserine lactone (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
To the stirred solution at room temperature, add Triisopropylsilane (TIS) (1.5 - 2.0 equiv).
-
Add Trifluoroacetic Acid (TFA) (2.0 - 5.0 equiv) dropwise. A lower concentration of TFA is recommended initially to minimize lactone hydrolysis.
-
Monitor the reaction progress by TLC (e.g., every 15-30 minutes). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the D-homoserine lactone from triphenylmethanol and other byproducts.
Protocol 2: Mild Deprotection using Formic Acid
This method is gentler and reduces the risk of lactone ring opening, making it a good first choice for sensitive substrates.[5]
Materials:
-
Trityl-protected D-homoserine lactone
-
Formic Acid (88-97%)
-
Dioxane (for co-evaporation, optional)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Treat the trityl-protected D-homoserine lactone (1.0 equiv) with cold formic acid (e.g., 3 mL for 200 mg of starting material) for a short duration (e.g., 3-10 minutes).[5]
-
Monitor the reaction closely by TLC.
-
Once the reaction is complete, evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residue twice with dioxane (optional).[1]
-
The residue can then be purified by flash column chromatography. Alternatively, an extractive workup as described in Protocol 1 can be performed after neutralization.
Data Summary Table
| Parameter | Protocol 1: TFA Deprotection | Protocol 2: Formic Acid Deprotection | Key Considerations for D-Homoserine Lactone |
| Acid | Trifluoroacetic Acid (TFA) | Formic Acid | TFA is stronger and faster but poses a higher risk of lactone hydrolysis. |
| Typical Concentration | 2-5% v/v in DCM | Neat or in a co-solvent | Start with lower concentrations and shorter reaction times. |
| Scavenger | Triisopropylsilane (TIS) is highly recommended. | Often not explicitly mentioned but recommended. | Always include a scavenger to prevent re-tritylation. |
| Reaction Time | 1 - 4 hours[1] | 3 - 30 minutes[5] | Monitor closely by TLC to avoid prolonged acid exposure. |
| Workup | Neutralization with base (e.g., NaHCO₃) is crucial. | Evaporation of acid, followed by purification. | Careful neutralization is important to prevent base-catalyzed hydrolysis. |
| Yield | >90% (substrate dependent)[1] | 85 - 95% (substrate dependent)[1] | Yields can be compromised by lactone hydrolysis. |
Concluding Remarks
The successful removal of the trityl protecting group from D-homoserine lactone hinges on a delicate balance between efficient deprotection and preservation of the sensitive lactone functionality. By understanding the underlying reaction mechanism, carefully selecting the deprotection conditions, and employing appropriate monitoring and purification techniques, researchers can effectively overcome the challenges associated with this synthetic step. This guide provides a foundational framework for troubleshooting and optimizing your experimental procedures. For further assistance, please consult the references provided below.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
-
Phenomenex. Avoiding Depurination During Trityl-on Purification (TN-0008). [Link]
-
RUA. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
-
Organic Chemistry Portal. Lactone synthesis. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
-
Nowick Laboratory, University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Bridgewater College Digital Commons. Purification and Isolation of α-Chloro-β-Lactone Precursor. [Link]
-
ACS Publications. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
- Google Patents. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis.
-
Phenomenex. Avoiding Depurination During Trityl-on Purification. [Link]
-
American Chemical Society. Synthesis of (4R)-D,L-[4-2H]- and (4S)-D,L-[42H]homoserine lactones. [Link]
-
AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
MDPI. Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. [Link]
- Google Patents. US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
-
ResearchGate. For highly polar compound, how to do the purification?. [Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography. [Link]
-
National Center for Biotechnology Information. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. [Link]
-
ResearchGate. Isolation and Purification of Sesquiterpene Lactones from Ixeris sonchifolia (Bunge) Hance by High-Speed Counter-Current Chromatography and Semi-Preparative High Performance Liquid Chromatography. [Link]
-
ACS Publications. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
-
National Center for Biotechnology Information. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. [Link]
-
National Center for Biotechnology Information. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. [Link]
-
Wipf Group, University of Pittsburgh. strategies in organic synthesis. [Link]
-
ScienceDirect. Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. [Link]
-
Frontiers. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PubMed. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
Wikipedia. Lactone. [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Trityl-D-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Trityl-D-homoserine lactone in Modern Research
This compound is a key synthetic intermediate in the study of bacterial quorum sensing, a cell-to-cell communication process mediated by signaling molecules such as N-acyl homoserine lactones.[] The trityl group serves as a bulky, hydrophobic protecting group for the primary amine of the homoserine lactone core, enhancing its stability and allowing for specific chemical modifications.[] Its use extends to peptide synthesis and as a derivatizing agent to improve the detection and quantification of amino acids in mass spectrometry and chromatography.[] Understanding the mass spectrometric behavior of this compound is therefore crucial for its unambiguous identification and for the structural elucidation of its derivatives.
This guide will focus on electrospray ionization (ESI), a soft ionization technique that typically produces a protonated molecule, [M+H]+, which is then subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to elicit fragmentation.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is anticipated to be dominated by the high stability of the triphenylmethyl (trityl) cation. The primary fragmentation event is the cleavage of the C-N bond connecting the trityl group to the homoserine lactone moiety.
Caption: Predicted primary fragmentation of this compound.
The molecular weight of this compound is 343.43 g/mol .[] Upon protonation in ESI-MS, the [M+H]+ ion would have an m/z of approximately 344.16.
Key Predicted Fragment Ions:
-
m/z 243.12 (Base Peak): This ion corresponds to the trityl cation ([C(C₆H₅)₃]⁺) . Due to the exceptional stability conferred by the resonance delocalization of the positive charge across the three phenyl rings, this fragment is expected to be the most abundant ion (the base peak) in the MS/MS spectrum. The high desorption and ionization efficiency of trityl-containing compounds is well-documented and is attributed to the stability of this cation.
-
m/z 102.05: While the direct cleavage would yield a radical cation of the homoserine lactone at m/z 101, a proton transfer during fragmentation could lead to the protonated homoserine lactone at m/z 102. This fragment represents the intact lactone ring with the amino group.
Comparison with N-acyl Homoserine Lactones (AHLs)
To understand the influence of the trityl group, we will compare the predicted fragmentation of this compound with the known fragmentation of a representative N-acyl homoserine lactone, N-Butyryl-L-homoserine lactone (C4-HSL).
The fragmentation of AHLs is well-characterized and follows a different primary pathway, typically involving a McLafferty rearrangement.
Sources
A Researcher's Guide to the Structural Confirmation of N-Trityl-D-homoserine lactone and its Analogs
In the intricate world of bacterial communication, N-acyl-homoserine lactones (AHLs) are key signaling molecules that orchestrate collective behaviors through a process known as quorum sensing.[1][2][3] The synthesis of AHL analogs, for which N-Trityl-D-homoserine lactone is a vital precursor, is a cornerstone of research aimed at understanding and manipulating these communication networks, particularly in the context of pathogenic bacteria.[] Unambiguous structural confirmation of these synthetic molecules is not merely a procedural formality; it is the bedrock upon which the validity of subsequent biological findings rests.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound and its derivatives. We will delve into the principles, practical applications, and inherent limitations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS), offering field-proven insights to guide your experimental choices.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. The technique provides precise information on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.
The power of this method lies in its ability to generate a detailed electron density map of the molecule, which is then used to build an atomic model. The resulting crystal structure is a highly reliable representation of the molecule's conformation in the solid state. While X-ray crystallographic analyses of AHL synthases have provided foundational insights into their synthesis, obtaining a crystal structure of a small molecule like an AHL analog provides the ultimate structural proof.[5]
However, the path to a crystal structure is not without its challenges. The primary bottleneck is the growth of a high-quality, single crystal suitable for diffraction. This can be a time-consuming and often frustrating process of trial and error, requiring screening of various solvents, temperatures, and crystallization techniques. The lack of readily available public crystal structure data for this compound itself is likely a testament to these difficulties.
Experimental Workflow for X-ray Crystallography
Step-by-Step Protocol for Small Molecule Crystallography
-
Crystal Growth:
-
Ensure the compound is of the highest possible purity (>98%).
-
Screen a wide range of solvents and solvent mixtures to find a suitable system where the compound has moderate solubility.
-
Set up crystallization trials using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.
-
Monitor the trials regularly for the appearance of single crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final structure.
-
Validate the final structure using established crystallographic metrics.
-
The Versatile Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[3] Unlike X-ray crystallography, it does not require crystallization and can provide detailed information about the connectivity and chemical environment of atoms within the molecule. For AHLs and their analogs, a suite of NMR experiments can be employed to confirm the structure.
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their neighboring atoms through spin-spin coupling.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the entire molecular scaffold.
While NMR provides excellent information on the covalent structure, it does not directly provide the three-dimensional arrangement in space with the same precision as X-ray crystallography. However, for most routine structural confirmations, a full set of NMR data is considered sufficient and compelling evidence.
Experimental Workflow for NMR Spectroscopy
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the purified compound.
-
Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D spectra such as COSY (to identify coupled protons) and HSQC (to identify proton-carbon one-bond correlations) for full structural assignment.
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to piece together the molecular structure.
-
Compare the obtained data with expected values for the proposed structure.
-
The Sensitive Approach: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method that requires very little sample and is ideal for verifying the molecular weight of a compound and for identifying known compounds in complex mixtures.[][6]
For the analysis of AHLs, MS is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).[7]
-
LC-MS/MS: This is a widely used technique for the detection, annotation, and quantification of AHLs from bacterial cultures.[8][9] Tandem MS (MS/MS) experiments can provide structural information through characteristic fragmentation patterns.[10][11]
-
GC-MS: This method can also be used for the simultaneous separation and characterization of AHLs, sometimes without the need for prior derivatization.[7]
The primary limitation of MS for de novo structural confirmation is that it generally cannot distinguish between isomers (including stereoisomers) without authentic standards. However, for verifying the identity of a synthesized compound with a known structure, high-resolution MS (HRMS) can provide a highly accurate mass measurement, which in turn gives the elemental composition, serving as strong evidence for the compound's identity.
Experimental Workflow for LC-MS
Step-by-Step Protocol for High-Resolution LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Perform serial dilutions to a final concentration of approximately 1 µg/mL.
-
-
LC Separation:
-
Set up an appropriate LC method, including the choice of column (e.g., C18 reversed-phase), mobile phases, and gradient.
-
Inject a small volume (1-5 µL) of the sample solution into the LC system.
-
-
MS Detection:
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula of this compound.
-
Comparative Summary of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Absolute 3D structure, stereochemistry, bond lengths/angles | Covalent structure, connectivity, chemical environments | Molecular weight, elemental composition (HRMS), structure (MS/MS) |
| Sample Requirements | High-quality single crystal | 1-10 mg, soluble | ng to µg, soluble |
| State of Sample | Solid | Solution | Solution/Gas |
| Pros | Unambiguous structure determination | No need for crystals, detailed connectivity information | High sensitivity, high throughput, accurate mass (HRMS) |
| Cons | Crystal growth can be a major bottleneck | Lower sensitivity than MS, cannot determine absolute stereochemistry easily | Isomers are often indistinguishable, limited structural info without MS/MS |
Conclusion: A Multi-faceted Approach to Structural Certainty
For researchers working with novel molecules like analogs of this compound, a single analytical technique is often insufficient for complete and irrefutable structural confirmation. While X-ray crystallography provides the ultimate proof, its practical challenges necessitate the routine use of other powerful methods.
A pragmatic and robust approach involves the complementary use of NMR and high-resolution mass spectrometry. HRMS provides strong evidence of the elemental composition, confirming that a molecule with the correct formula has been synthesized. A full suite of NMR experiments then elucidates the precise connectivity of the atoms, confirming the correct isomer has been formed. Together, these two techniques provide a high degree of confidence in the structure of the synthesized compound, enabling researchers to proceed with biological assays with the assurance that their findings are built on a solid structural foundation.
References
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Ortori, C. A., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 412(5), 1137–1148. [Link]
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Carreño, N. C., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 856–867. [Link]
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Carreño, N. C., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 856-867. [Link]
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Lase, R., et al. (2019). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 10, 298. [Link]
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Vannini, A., et al. (2002). The crystal structure of the quorum sensing protein TraR bound to its autoinducer and target DNA. The EMBO Journal, 21(17), 4393–4401. [Link]
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Le-Dévéhat, F., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry. [Link]
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PubChem. D-Homoserine Lactone hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. Homoserine Lactone. National Center for Biotechnology Information. [Link]
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Llamas, I., et al. (2014). N-acyl homoserine lactone (AHL) production by Halomonas salina F8-11 T , H. eurihalina F9-6 T , H. pacifica DSM 4742 T and H. variabilis DSM 3051 T. ResearchGate. [Link]
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Cataldi, T. R. I., et al. (2004). Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(14), 1597-1603. [Link]
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Wikipedia. N-Acyl homoserine lactone. [Link]
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Uddin, M. A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 23(19), 11953. [Link]
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Ahonsi, P., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Antimicrobial Agents and Chemotherapy, 51(2), 659–667. [Link]
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Liu, M., et al. (2019). Identification of a Novel N-Acyl Homoserine Lactone Synthase, AhyI, in Aeromonas hydrophila and Structural Basis for Its Substrate Specificity. Frontiers in Microbiology, 10, 1279. [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 11, 742186. [Link]
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Krupka, M., et al. (2017). Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. Molecules, 22(4), 665. [Link]
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PubChem. N-Pentanoyl-L-homoserine lactone. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Personal protective equipment for handling N-Trityl-D-homoserine lactone
This guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational workflows for handling N-Trityl-D-homoserine lactone (CAS: 299417-08-6).[1]
As a Senior Application Scientist, I have structured this document to prioritize researcher safety and compound integrity . This compound is a specialized intermediate used in peptide synthesis and quorum sensing research.[1] Its dual nature—possessing an acid-labile trityl protecting group and a hydrolysis-prone lactone ring—demands a handling strategy that prevents both chemical degradation and personnel exposure.[1]
Chemical Safety Profile & Hazard Analysis
Before selecting PPE, we must understand the specific risks associated with this molecule. While specific toxicological data for the trityl-protected derivative is limited, we apply a conservative hazard assessment based on its structural components (Homoserine lactone and Trityl chloride precursors) and its classification as a bioactive intermediate.[1]
| Parameter | Specification | Safety Implication |
| CAS Number | 299417-08-6 | Unique identifier for waste manifesting and inventory.[1] |
| Physical State | Solid (Crystalline Powder) | High risk of airborne dust generation during weighing.[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Direct contact can cause dermatitis or corneal irritation. |
| Respiratory Risk | STOT SE 3 (H335) | Inhalation of dust may irritate the upper respiratory tract. |
| Reactivity | Acid & Base Sensitive | Trityl group: Cleaves in acid.Lactone ring: Hydrolyzes in base/moisture.[1] |
Expert Insight: The "Trityl" (triphenylmethyl) group adds significant bulk to the molecule, reducing its volatility compared to native homoserine lactones. However, this does not negate the risk of sensitization. Treat this compound as a potential bioactive signaling analog.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all handling procedures. This system is designed to create redundant barriers against exposure.[1]
Core PPE Requirements
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1]
-
Hand Protection: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[1]
-
Respiratory Protection: Engineering Controls First.
-
Primary: All open-container manipulations must occur inside a certified Chemical Fume Hood .[1]
-
Secondary: If hood access is impossible (not recommended), use a P100 Particulate Respirator .
-
-
Body Protection: Lab Coat (Buttoned, long-sleeved) + Long Pants + Closed-toe Shoes .[1]
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and solvent interaction.[1]
Operational Protocols: Receipt to Disposal
This workflow ensures the compound maintains its chemical integrity (preventing hydrolysis/detritylation) while protecting the user.
Phase 1: Receipt & Storage
-
Inspection: Upon package arrival, inspect the outer container for staining (sign of breakage). Do this in a fume hood.
-
Thermal Equilibration: The compound is likely shipped cold. Do not open the vial immediately.
-
Why? Opening a cold vial in humid lab air causes moisture condensation.[1] Water will hydrolyze the lactone ring over time.
-
Action: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.
-
-
Storage: Store at -20°C in a tightly sealed container. Ideally, store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Phase 2: Weighing & Transfer (Critical Step)
-
Location: Chemical Fume Hood.[1]
-
Static Control: Use an anti-static gun or static eliminator if the powder is "fly-away."[1]
-
Technique:
-
Place the balance inside the hood (or use a transfer vessel).
-
Tare the receiving vessel (not the spatula).
-
Transfer slowly to minimize dust.[1]
-
Wipe the exterior of the vial with a dry Kimwipe before returning to storage.
-
Phase 3: Reaction Setup
-
Solvent Choice: this compound is soluble in DCM, DMF, and DMSO.[1]
-
Avoid: Strong acids (TFA, HCl) unless you intend to remove the Trityl group. Avoid strong bases (NaOH) which will open the lactone ring.
-
Monitoring: If used in peptide synthesis, monitor coupling efficiency via HPLC, as the bulky trityl group can sterically hinder reaction rates.
Emergency Response & Disposal
Spill Response Logic
In the event of a spill, immediate action is required to prevent spread.
Figure 2: Step-by-step spill response protocol minimizing aerosolization.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the solid hazardous waste bin.
-
Liquid Waste: Collect in a container compatible with the solvent used (e.g., Halogenated vs. Non-Halogenated).
-
-
Deactivation (Biological): While this is a synthetic intermediate, if used in biological assays (quorum sensing), treat liquid waste with 10% bleach for 20 minutes before disposal if required by local biosafety protocols, though incineration is preferred for the chemical itself.
References
-
Cayman Chemical. N-3-oxo-dodecanoyl-L-Homoserine lactone Safety Data Sheet. (Reference for general AHL handling/hazards). Retrieved from [1]
-
BOC Sciences. this compound Product Information & CAS 299417-08-6.[1][] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. Homoserine Lactone Compound Summary.[1] Retrieved from [1]
-
Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide.[1] (Context for Trityl group acid sensitivity). Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
